molecular formula C11H20O2 B14630060 2-Hydroxycycloundecan-1-one CAS No. 57620-93-6

2-Hydroxycycloundecan-1-one

Cat. No.: B14630060
CAS No.: 57620-93-6
M. Wt: 184.27 g/mol
InChI Key: SIYYPNBHLUQIBD-UHFFFAOYSA-N
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Description

2-Hydroxycycloundecan-1-one is an organic compound belonging to the class of cycloalkanones It features a hydroxyl group (-OH) attached to the cycloundecanone ring, making it a hydroxy-substituted cycloundecanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxycycloundecan-1-one can be achieved through several methods. One common approach involves the hydroxylation of cycloundecanone using oxidizing agents. For instance, the reaction of cycloundecanone with hydrogen peroxide in the presence of a catalyst such as sodium tungstate can yield this compound. The reaction conditions typically involve moderate temperatures and controlled pH to ensure selective hydroxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high selectivity and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycycloundecan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cycloundecanone or cycloundecanoic acid.

    Reduction: Formation of 2-hydroxycycloundecanol.

    Substitution: Formation of various substituted cycloundecanones depending on the substituent introduced.

Scientific Research Applications

2-Hydroxycycloundecan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxycycloundecan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxycyclohexanone: A smaller cycloalkanone with similar hydroxylation.

    2-Hydroxycyclopentanone: Another smaller cycloalkanone with a hydroxyl group.

    Cycloundecanone: The parent compound without the hydroxyl group.

Uniqueness

2-Hydroxycycloundecan-1-one is unique due to its larger ring size compared to other hydroxy-substituted cycloalkanones. This larger ring size can influence its chemical reactivity and interactions with biological targets. Additionally, the presence of the hydroxyl group provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

CAS No.

57620-93-6

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-hydroxycycloundecan-1-one

InChI

InChI=1S/C11H20O2/c12-10-8-6-4-2-1-3-5-7-9-11(10)13/h10,12H,1-9H2

InChI Key

SIYYPNBHLUQIBD-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(C(=O)CCCC1)O

Origin of Product

United States

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